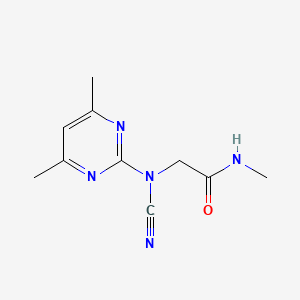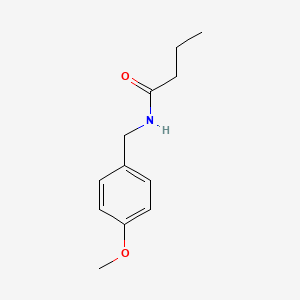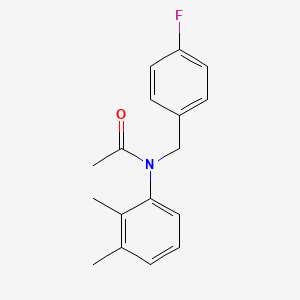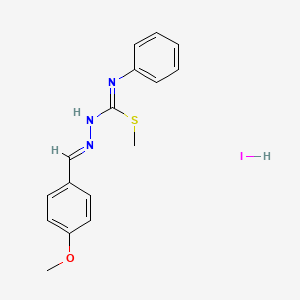
N~2~-cyano-N~2~-(4,6-dimethyl-2-pyrimidinyl)-N~1~-methylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-cyano-N~2~-(4,6-dimethyl-2-pyrimidinyl)-N~1~-methylglycinamide, commonly known as CDGP, is a chemical compound that has been extensively studied for its potential use in scientific research. CDGP is a derivative of glycine, an amino acid that is found naturally in the body. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool in various research applications.
作用機序
The mechanism of action of CDGP is not fully understood, but it is thought to work by modulating the activity of neurotransmitters in the brain. It has been shown to increase the levels of dopamine and serotonin in the brain, which are important neurotransmitters involved in mood regulation and other physiological processes.
Biochemical and Physiological Effects:
CDGP has a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which can help to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's. CDGP has also been shown to improve glucose metabolism and reduce insulin resistance, making it a potential treatment for metabolic disorders such as diabetes and obesity.
実験室実験の利点と制限
One of the main advantages of CDGP is its wide range of biochemical and physiological effects, making it a valuable tool in various research applications. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are many potential future directions for research on CDGP. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. CDGP has been shown to have a neuroprotective effect, which could make it a valuable treatment option for these conditions. Another area of interest is its potential use in treating metabolic disorders such as diabetes and obesity. CDGP has been shown to improve glucose metabolism and reduce insulin resistance, making it a promising treatment option for these conditions. Additionally, further research is needed to fully understand the mechanism of action of CDGP and its potential applications in other areas of scientific research.
合成法
CDGP can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. One common method involves the reaction of glycine with cyanogen bromide and 4,6-dimethyl-2-pyrimidinylamine in the presence of a catalyst. This reaction produces CDGP as a white crystalline powder.
科学的研究の応用
CDGP has been used in a variety of scientific research applications, including studies on neurotransmitters, brain function, and metabolism. It has been shown to have a neuroprotective effect, reducing the damage caused by oxidative stress and inflammation in the brain. CDGP has also been studied for its potential use in treating metabolic disorders such as diabetes and obesity.
特性
IUPAC Name |
2-[cyano-(4,6-dimethylpyrimidin-2-yl)amino]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c1-7-4-8(2)14-10(13-7)15(6-11)5-9(16)12-3/h4H,5H2,1-3H3,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTUQXXLWIYSDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(CC(=O)NC)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B5694178.png)

![1-(4-bromophenyl)-2-[(2,5-dimethylphenyl)amino]ethanone](/img/structure/B5694182.png)
![4-({[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5694189.png)
![2-{4-[(4-bromophenyl)carbonothioyl]-1-piperazinyl}ethanol](/img/structure/B5694198.png)
![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5694203.png)
![2-(4-morpholinylcarbonyl)-3-[3-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B5694216.png)
![(2,4-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5694239.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5694240.png)

![4-ethoxy-3-iodo-5-methoxybenzaldehyde [4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5694247.png)
